Ethyl 1,2,3-thiadiazole-4-carboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

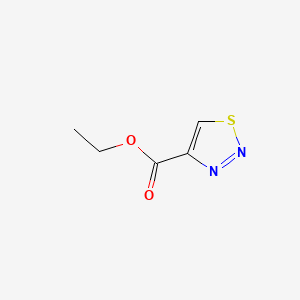

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl thiadiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-3-10-7-6-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUHTNOJXVICFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291838 | |

| Record name | ethyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3989-36-4 | |

| Record name | Ethyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3989-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003989364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3989-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Thiadiazole Heterocycles in Modern Chemical Science

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms within the ring. taylorandfrancis.comnih.gov Their aromatic nature and the presence of multiple heteroatoms confer unique physicochemical properties, making them a cornerstone in various scientific disciplines. nih.gov Thiadiazoles exist in four isomeric forms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole, with each isomer displaying distinct chemical reactivity and biological activity profiles. taylorandfrancis.comresearchgate.net

The significance of the thiadiazole scaffold is particularly pronounced in medicinal and agricultural chemistry. nih.govisres.org Compounds incorporating a thiadiazole ring have been reported to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and anticonvulsant properties. taylorandfrancis.comisres.org This broad utility stems from the ability of the thiadiazole moiety to act as a "constrained pharmacophore" and a "two-electron donor system," which facilitates interactions with various biological targets. nih.gov Beyond pharmaceuticals, thiadiazole derivatives are patented as herbicides and bactericides in agriculture and are explored in materials science for their optical and electronic properties. nih.govisres.org Their capacity to form stable complexes with metal ions also makes them valuable ligands in coordination chemistry. isres.org

The 1,2,3 Thiadiazole Isomer: Structural Features and Research Focus

Among the four isomers, the 1,2,3-thiadiazole (B1210528) ring is of significant theoretical and practical interest. e-bookshelf.de It is a structurally active pharmacophore whose derivatives are investigated for a range of therapeutic applications. encyclopedia.pub A key feature of the 1,2,3-thiadiazole system is its unique reactivity, particularly its propensity to undergo thermal or photochemical decomposition. This process readily eliminates a molecule of nitrogen, a characteristic not shared by the other thiadiazole isomers. e-bookshelf.de

This decomposition pathway makes 1,2,3-thiadiazoles valuable precursors for generating highly reactive intermediates like alkynes, thioketenes, and thiirenes, which can then be used to construct other complex molecules. e-bookshelf.de The primary synthetic routes to the 1,2,3-thiadiazole ring include the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride, and the Wolff reaction, based on the cyclization of α-diazothiocarbonyl compounds. isres.orgresearchgate.net Due to their versatile reactivity, 1,2,3-thiadiazoles are frequently employed as building blocks in the synthesis of novel heterocyclic systems. e-bookshelf.deresearchgate.net

Research Landscape and Trajectories Pertaining to Ethyl 1,2,3 Thiadiazole 4 Carboxylate

Classical and Established Synthetic Pathways

The foundational methods for constructing the 1,2,3-thiadiazole ring have been established for decades and remain cornerstones in heterocyclic synthesis. These pathways are characterized by their reliability and broad applicability.

The Hurd-Mori reaction is a widely accepted and effective method for synthesizing 1,2,3-thiadiazoles. chemicalbook.comwikipedia.org The core of this reaction involves the intramolecular cyclization of hydrazones, which possess an α-methylene or α-methyl group, using thionyl chloride (SOCl₂). wikipedia.orgmdpi.com The process begins with the reaction of a ketone with a hydrazide (such as semicarbazide or tosylhydrazine) to form the corresponding hydrazone intermediate. mdpi.com This intermediate then undergoes cyclization in the presence of excess thionyl chloride to yield the 1,2,3-thiadiazole ring. mdpi.com

For the synthesis of the title compound, a suitable starting material would be an ethyl ester derivative of a β-keto acid, which is first converted to its hydrazone. For instance, the reaction of 2-[(ethoxycarbonyl)hydrazono]propionic acid with thionyl chloride is known to produce the corresponding 1,2,3-thiadiazole-4-carboxylic acid. chemicalbook.com A multi-step, microwave-assisted technique has been described where hydrazine and diethyl carbonate form a hydrazide intermediate, which then reacts with ethyl 3-oxobutanoate to produce a Schiff base derivative. mdpi.com Subsequent cyclization of this derivative with thionyl chloride via the Hurd-Mori reaction yields a substituted 1,2,3-thiadiazole-5-carboxylate scaffold. mdpi.com

Strategic variants of the Hurd-Mori reaction have been developed to improve yields and expand substrate scope. One significant improvement involves the reaction of N-tosylhydrazones with elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI), under metal-free conditions. organic-chemistry.org This approach offers a facile and practical alternative to the traditional use of thionyl chloride. organic-chemistry.org Another variation employs ionic liquids in conjunction with sulfonyl hydrazine and ketones to form an ionic liquid hydrazone, which is then cyclized with thionyl chloride to produce substituted 1,2,3-thiadiazoles in excellent yields ranging from 80–91%. mdpi.com

The table below summarizes variants of the Hurd-Mori reaction for the synthesis of 1,2,3-thiadiazole derivatives.

| Reagents | Catalyst/Conditions | Product Type | Yield | Reference |

| Hydrazone, Thionyl Chloride (SOCl₂) | Standard | 1,2,3-Thiadiazole | Good to Excellent | mdpi.com |

| N-Tosylhydrazone, Sulfur | TBAI, Metal-free | Substituted aryl 1,2,3-thiadiazoles | 44-98% | mdpi.comorganic-chemistry.org |

| Ketone, Ionic Liquid Sulfonyl Hydrazine, SOCl₂ | Mild Conditions | Substituted 1,2,3-thiadiazoles | 80-91% | mdpi.com |

The Wolff rearrangement is a well-known reaction in organic chemistry where an α-diazocarbonyl compound is converted into a ketene through the loss of dinitrogen, accompanied by a 1,2-rearrangement. wikipedia.org This reaction can be initiated by thermolysis, photolysis, or transition metal catalysis, often using silver(I) oxide. wikipedia.org The resulting ketene is a highly reactive intermediate that can be trapped by various nucleophiles. wikipedia.org For example, reaction with water, alcohols, or amines leads to the formation of carboxylic acid derivatives. wikipedia.org The Arndt-Eistert homologation is a classic application where a carboxylic acid is elongated by one methylene unit via a Wolff rearrangement. wikipedia.org

While the Wolff rearrangement is a powerful tool for synthesizing carboxylic acid derivatives and for ring contractions, its direct application for the synthesis of the 1,2,3-thiadiazole ring system is not established in the literature. wikipedia.orgresearchgate.net The analogous reaction for heterocycle synthesis is the Wolff cyclocondensation, which is primarily used to synthesize 1,2,3-triazoles from α-diazoketones and anilines. researchgate.net There is no common "Wolff synthesis" for 1,2,3-thiadiazoles. Preparations analogous to the Wolff reaction's use of diazo compounds are not the standard route for this particular heterocyclic system.

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are fundamental for the synthesis of five-membered heterocycles. wikipedia.org These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a cyclic product. wikipedia.org The Huisgen 1,3-dipolar cycloaddition, for example, famously combines an organic azide (the 1,3-dipole) with an alkyne (the dipolarophile) to form a 1,2,3-triazole. wikipedia.org

While the direct [3+2] cycloaddition to form the 1,2,3-thiadiazole ring is less common than for its triazole counterpart, analogous strategies exist. One such approach involves the reaction of thiourea derivatives with hydrazonoyl halides. In a reported synthesis, N-(4-acetamidophenyl)-N'-phenylthiourea was reacted with ethyl 2-chloro-2-(2-phenylhydrazono)acetate derivatives. nih.gov This reaction proceeds via refluxing the components in ethanol with triethylamine as a base, leading to the formation of 5-ethoxycarbonyl-1,3,4-thiadiazole derivatives. nih.gov Although this example leads to the 1,3,4-isomer, the principle demonstrates how a cycloaddition-type mechanism can be employed to construct thiadiazole rings from appropriate precursors. The reaction is believed to start with a nucleophilic substitution, followed by an intramolecular cyclization to form the heterocyclic ring. nih.gov

Contemporary and Advanced Synthetic Techniques

Modern synthetic chemistry has introduced sophisticated methods that offer advantages in efficiency, diversity, and environmental impact. Multicomponent reactions are at the forefront of these advanced strategies for constructing complex molecules like thiadiazoles.

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. nih.gov This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.

Several MCR strategies have been developed for the synthesis of thiadiazole scaffolds. One notable example is a three-component cross-coupling reaction involving enaminones, tosylhydrazine, and elemental sulfur. organic-chemistry.org This method, mediated by iodine and dimethyl sulfoxide (DMSO), proceeds under transition-metal-free conditions and provides 5-acyl-1,2,3-thiadiazoles in very good yields with broad functional group tolerance. organic-chemistry.org

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino carboxamide derivative. wikipedia.orgtcichemicals.com The reaction is known for its high efficiency, speed, and the structural complexity of its products, making it a powerful tool in medicinal chemistry and drug discovery. wikipedia.orgorganic-chemistry.org

The versatility of the Ugi reaction has been harnessed for the synthesis of thiadiazole-containing molecules. nih.gov Researchers have successfully designed and synthesized series of 4-methyl-1,2,3-thiadiazole derivatives using the Ugi reaction. nih.gov In this strategy, a carboxylic acid component bearing the 1,2,3-thiadiazole moiety is used as one of the four components. For example, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid can be reacted with an amine, an aldehyde, and an isocyanide in a one-pot synthesis. nih.gov This approach allows for the combination of bioactive substructures, enabling the rapid generation of novel thiadiazole derivatives for biological screening. nih.gov Although direct synthesis of this compound itself via a standard Ugi reaction is not the typical outcome (as the product is a bis-amide), the incorporation of a pre-formed thiadiazole carboxylic acid into the Ugi reaction demonstrates the utility of this MCR in creating complex molecules based on the thiadiazole scaffold.

The general mechanism of the Ugi reaction proceeds through the initial formation of an imine from the amine and aldehyde/ketone. wikipedia.org This imine is then protonated by the carboxylic acid, and the resulting iminium ion undergoes nucleophilic attack by the isocyanide. wikipedia.org A final, irreversible Mumm rearrangement yields the stable α-acylamino carboxamide product. wikipedia.org

The table below outlines the components of the Ugi reaction for creating thiadiazole-based derivatives.

| Component 1 | Component 2 | Component 3 | Component 4 | Product Type | Reference |

| Thiadiazole Carboxylic Acid | Amine | Aldehyde | Isocyanide | α-(Thiadiazole-carboxamido) carboxamide | nih.gov |

Transition Metal-Catalyzed Syntheses

Transition metals serve as powerful catalysts in the synthesis of heterocyclic compounds, enabling transformations that are otherwise difficult to achieve. Their application in the synthesis of this compound and its derivatives involves elegant reaction cascades that often proceed with high atom economy and selectivity.

Rhodium-Catalyzed Denitrogenative Cyclizations with Phosphaalkynes

A novel and sophisticated method for the synthesis of related phosphorus-containing heterocycles involves the rhodium-catalyzed reaction of 1,2,3-thiadiazoles with phosphaalkynes. researchgate.netdntb.gov.ua This methodology leverages the denitrogenation of the thiadiazole ring to generate a reactive intermediate that subsequently undergoes cyclization.

In a process described in 2020, 1,2,3-thiadiazole-4-carboxylates react with phosphaalkynes in the presence of a rhodium catalyst to form 1,3-thiaphosphole derivatives. researchgate.net The reaction is catalyzed by a combination of a rhodium precursor, such as [Rh(COE)Cl]2 (chlorido(cyclooctene)rhodium(I) dimer), and a bulky phosphine ligand, specifically 1,2-bis(dicyclohexylphosphino)propane (DCyPP). researchgate.net This transformation proceeds via the extrusion of dinitrogen (N₂) from the thiadiazole ring, a key step that drives the reaction forward. The resulting rhodium-bound thioacyl carbene intermediate is then trapped by the phosphaalkyne in a [3+2] cycloaddition manner to construct the final 1,3-thiaphosphole ring system. researchgate.netdntb.gov.ua

Table 1: Rhodium-Catalyzed Cyclization of a 1,2,3-Thiadiazole with a Phosphaalkyne

| Reactant A | Reactant B | Catalyst System | Product Type | Ref. |

|---|

This table summarizes a representative reaction based on the described methodology.

Copper-Catalyzed Aerobic Oxidative Annulation

While copper-catalyzed aerobic oxidative annulation represents a significant strategy in heterocyclic synthesis, its specific application for the direct synthesis of this compound is not extensively documented in peer-reviewed literature. However, this methodology has been successfully employed in the synthesis of isomeric thiadiazoles. For instance, a copper-catalyzed aerobic oxidative [3+2] annulation has been reported for the synthesis of 5-amino/imino-substituted 1,2,4-thiadiazoles. This process involves the reaction of 2-aminopyridines or amidines with isothiocyanates, utilizing a Cu/O₂ catalytic system to facilitate the formation of crucial C-N and N-S bonds under mild conditions.

Environmentally Conscious Synthetic Methods

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic protocols. These methods aim to reduce energy consumption, minimize waste, and avoid the use of hazardous solvents.

Microwave-Assisted Protocols

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. While specific protocols for the microwave-assisted synthesis of this compound are not prominently featured in the available literature, the technique has been widely applied to the synthesis of other thiadiazole isomers and related heterocycles. For example, various 1,3,4-thiadiazole derivatives have been efficiently prepared under microwave irradiation. researchgate.netnih.gov These reactions, such as the cyclization of thiosemicarbazide derivatives, benefit from the rapid heating provided by microwaves, allowing for high-yield syntheses in minutes rather than hours. researchgate.netnih.gov

Ultrasound-Assisted Synthetic Routes

The application of ultrasonic irradiation is another green chemistry technique that enhances chemical reactivity through acoustic cavitation. This method has been shown to be effective for preparing various heterocyclic compounds with high yields and purity in shorter reaction times. tandfonline.comresearchgate.net The literature describes the ultrasound-assisted synthesis of 1,3-thiazoles and 1,3,4-thiadiazines, sometimes under solvent-free conditions. tandfonline.comresearchgate.net However, a dedicated ultrasound-assisted route for the synthesis of this compound is not well-documented.

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes waste and simplifies product purification, aligning perfectly with the goals of green chemistry. Several synthetic procedures for heterocyclic compounds have been adapted to solvent-free conditions, often in conjunction with microwave or ultrasound assistance. The synthesis of various thiazole and 1,3,4-thiadiazine derivatives has been successfully achieved under solvent-free conditions, highlighting the potential of this approach. tandfonline.comresearchgate.net For example, a one-pot, three-component synthesis of ethyl 3-alkyl-2-thioxo-2,3-dihydrothiazole-4-carboxylates has been reported without the need for a catalyst or solvent. researchgate.net The direct application of solvent-free conditions for the primary synthesis of this compound remains an area for further investigation.

Tailored Functionalization and Derivatization Strategies at the this compound Core

The unique structural arrangement of the 1,2,3-thiadiazole ring, combined with the reactivity of the ester group, makes this compound a versatile scaffold for a variety of chemical transformations. Researchers have developed specific strategies to modify both the ester functional group and the heterocyclic core, enabling the synthesis of a diverse array of novel compounds. These strategies primarily involve modifications at the ester group, transition-metal-catalyzed ring transformations, and direct functionalization of the thiadiazole ring.

Modification of the Carboxylate Group

One of the most direct strategies for derivatization involves the transformation of the ethyl ester at the C4 position. The hydrolysis of this compound to its corresponding carboxylic acid is a fundamental step that opens the door to a wide range of further modifications. chemicalbook.com This conversion creates a key intermediate, 1,2,3-thiadiazole-4-carboxylic acid, which can be coupled with various amines or alcohols to produce amides and other esters, respectively. For instance, the formation of carboxamide derivatives is a common strategy to build more complex molecules with potential biological activities. mdpi.com

Transition-Metal-Catalyzed Ring-Opening and Annulation

A significant advancement in the functionalization of the 1,2,3-thiadiazole core involves transition-metal-catalyzed denitrogenation. researchgate.net This process typically involves the loss of a dinitrogen molecule (N₂) from the thiadiazole ring, generating a highly reactive intermediate that can undergo subsequent annulation or cyclization reactions.

Rhodium catalysts have proven particularly effective in promoting the denitrogenative transannulation of 1,2,3-thiadiazoles with various coupling partners. researchgate.net When this compound is reacted with phosphaalkynes in the presence of a rhodium catalyst, it leads to the formation of 1,3-thiaphosphole derivatives. researchgate.net The reaction proceeds through denitrogenation followed by a cyclization event. The electronic properties of substituents on the thiadiazole ring can significantly influence the reactivity and regioselectivity of these transformations. researchgate.net

| Catalyst System | Coupling Partner | Resulting Product | Reference |

| [Rh(COE)Cl]₂ / DCyPP | 1-Adamantyl-phosphaethyne | 1,3-Thiaphosphole derivative | researchgate.net |

| Rh(I) catalysts | Alkynes | Multisubstituted thiophenes | researchgate.net |

Table 1: Examples of Rhodium-Catalyzed Reactions of this compound.

C-H Functionalization Directed by the Thiadiazole Ring

The 1,2,3-thiadiazole moiety itself can act as a directing group to facilitate the functionalization of adjacent C-H bonds. acs.orgfigshare.com This strategy allows for the selective introduction of new substituents onto the molecule. Research has shown that the 1,2,3-thiadiazole ring can direct ortho-C–H amidation and alkynylation. acs.org While the directing ability of the 1,2,3-thiadiazole is noted to be slightly weaker than that of pyridine, it is stronger than a carboxylate group, highlighting its utility in synthetic chemistry. acs.org These functionalized products can then be converted into other valuable heterocyclic systems, such as thiazoles, γ-thiapyrones, and multisubstituted furans. acs.orgfigshare.com

Base-Induced Ring Cleavage

Another distinct derivatization pathway involves the reaction of 1,2,3-thiadiazoles that are unsubstituted at the 5-position with strong bases like organolithium compounds or potassium t-butoxide. cdnsciencepub.com This reaction induces cleavage of the thiadiazole ring, accompanied by the evolution of nitrogen gas, to form an alkali-metal alkynethiolate intermediate. This reactive species can then be trapped by an alkyl halide, such as methyl iodide, to produce 1-alkynyl thioethers. cdnsciencepub.com This method provides a unique route to acyclic sulfur-containing compounds from the heterocyclic precursor.

| Reagent | Intermediate | Final Product Class | Reference |

| Strong Base (e.g., n-BuLi) | Alkali-metal alkynethiolate | 1-Alkynyl thioether | cdnsciencepub.com |

Table 2: Base-Induced Ring Cleavage of the 1,2,3-Thiadiazole Core.

These tailored strategies underscore the chemical versatility of the this compound core, enabling its transformation into a wide range of functionalized molecules and diverse heterocyclic systems.

Ring-Opening and Fragmentation Reactions

The 1,2,3-thiadiazole ring is susceptible to cleavage under various conditions, leading to the formation of reactive intermediates that can be trapped or can undergo further transformations. These reactions are fundamental to the synthetic utility of this compound.

The 1,2,3-thiadiazole ring can undergo cleavage reactions. For instance, 1,2,3-thiadiazoles are known to exhibit versatile reactivity by undergoing ring cleavage to create α-diazothione species through a process similar to a Dimroth-type equilibrium. researchgate.netmq.edu.au This ring-opening is a key step that precedes many of the subsequent transformations of the molecule.

A defining characteristic of 1,2,3-thiadiazoles is their ability to extrude molecular nitrogen (N₂), a process known as denitrogenation. This can be initiated by heat, light, or the presence of transition metal catalysts. researchgate.netmq.edu.au The elimination of stable dinitrogen gas is a strong thermodynamic driving force for these reactions.

The denitrogenation of the intermediate α-diazothione species can be induced by high temperatures, irradiation, or strong bases, leading to a variety of reactive intermediates. researchgate.netmq.edu.au Since 2016, transition-metal-catalyzed denitrogenative transannulation of 1,2,3-thiadiazoles has become a significant strategy for building diverse heterocyclic scaffolds. researchgate.netmq.edu.au Rhodium catalysts, in particular, have been found to effectively promote the denitrogenation of 1,2,3-thiadiazoles for use in cyclization reactions. researchgate.net This process typically involves the generation of a thioacyl carbene or a related reactive species.

Table 1: Conditions for Denitrogenation of 1,2,3-Thiadiazole Derivatives

| Condition | Description | Reactive Intermediate | Ref |

|---|---|---|---|

| Thermal | Heating at high temperatures (e.g., 240°C). | Thioacyl carbene, 1,3-diradicals, Thiirene | mq.edu.au |

| Photochemical | Irradiation with light. | Thioacyl carbene | researchgate.netmq.edu.au |

| Base-Promoted | Treatment with strong bases. | Thioacyl carbene | researchgate.netmq.edu.au |

| Metal-Catalyzed | Use of transition metals like Rhodium (Rh) or Iron (Fe). | Metal carbenoids (e.g., thiavinyl Rh(I) carbenoid) | researchgate.netmq.edu.au |

Electrophilic and Nucleophilic Substitution Reactions

While ring-opening reactions are common, the 1,2,3-thiadiazole ring can also undergo substitution reactions, although the parent 1,3,4-thiadiazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms. nih.gov In contrast, the ring is susceptible to nucleophilic attack, which can lead to ring fission. nih.gov For derivatives like this compound, the substituents on the ring play a crucial role in directing reactivity. For example, related 1,3,4-thiadiazole derivatives can be functionalized via Suzuki-Miyaura coupling reactions, indicating that C-H or C-halogen bonds on the ring can be activated for substitution under palladium catalysis. nih.gov

The regioselectivity of reactions involving the 1,2,3-thiadiazole ring is heavily influenced by the electronic properties of the substituents attached to it. In rhodium-catalyzed denitrogenative annulation reactions with alkynes, the nature of the substituent on the alkyne has a significant effect on the regioselectivity of the resulting thiophene products. researchgate.net Electron-donating groups tend to favor the formation of 2,3,4-substituted thiophenes, whereas strong electron-withdrawing groups direct the reaction towards 2,3,5-substituted products. researchgate.net These experimental outcomes have been rationalized using density functional theory (DFT) calculations. researchgate.net Similarly, in the synthesis of 1,2,3-triazoles, a related class of heterocycles, the choice of reactants and conditions can lead to specific regioisomers (e.g., 1,4- vs. 1,5-disubstituted). nih.gov

Intramolecular Cyclization and Formation of Fused Heterocyclic Systems

This compound is a valuable precursor for synthesizing a wide range of fused heterocyclic systems. This is primarily achieved through transition-metal-catalyzed denitrogenative transannulation reactions. researchgate.netmq.edu.au In these processes, the thiadiazole ring is formally opened with the loss of N₂, and the resulting reactive intermediate undergoes a [3+2] or other cycloaddition with a suitable reaction partner.

For example, rhodium-catalyzed reactions of ethyl 1,2,3-thiadiazole-4-carboxylates with phosphaalkynes lead to the exclusive formation of 1,3-thiaphosphole derivatives. researchgate.net Similarly, reactions with nitriles can produce thiazoles and isothiazoles, while reactions with 1,3-dicarbonyl compounds can yield furans. researchgate.net These transformations highlight the utility of this compound as a sulfur-containing building block for complex molecules.

Table 2: Fused Heterocyclic Systems from this compound Derivatives

| Reactant | Catalyst System | Product Heterocycle | Ref |

|---|---|---|---|

| Phosphaalkynes | [Rh(COE)Cl]₂ / DCyPP | 1,3-Thiaphosphole | researchgate.net |

| Acrylonitrile derivatives | [Rh(COD)Cl]₂ | Substituted Pyridines | mq.edu.au |

| Alkynes | Rhodium catalysts | Thiophenes | researchgate.net |

Studies on Reaction Kinetics and Mechanistic Pathways

Mechanistic studies, including computational DFT calculations, have provided insight into the transformations of 1,2,3-thiadiazoles. The process is believed to begin with a ring-opening to form an α-diazothione intermediate. researchgate.netmq.edu.au Computational studies on the rhodium-catalyzed denitrogenation of a related 5-phenyl-1,2,3-thiadiazole-4-carboxylate suggest that this ring-opening is likely mediated by the rhodium catalyst, as the diazo isomer is thermodynamically unstable. mq.edu.au

Following the ring-opening, the extrusion of nitrogen occurs. The initially proposed mechanism involving the formation of a thiavinyl Rh(I) carbenoid has been questioned by computational results, which indicate this intermediate is high in energy and thus unstable. mq.edu.au Alternative pathways are likely operative. The regioselectivity in subsequent cycloadditions is a key aspect of ongoing mechanistic investigation, with factors like ligand effects and substrate electronics playing a critical role. researchgate.netthieme-connect.de The development of catalytic systems that proceed under mild conditions, such as those using ionic liquids or specific ligands, continues to advance the understanding and application of these reactions. thieme-connect.de

Advanced Applications and Functionalization Strategies of Ethyl 1,2,3 Thiadiazole 4 Carboxylate Derivatives

Contributions to Materials Science and Engineering

Thiadiazoles are a class of heterocyclic compounds recognized for their significant contributions to materials science, owing to their inherent thermal stability, chemical robustness, and rich electrochemistry. nih.gov These properties make them valuable building blocks for functional organic materials. The electron-withdrawing nature of the thiadiazole ring allows it to function as an efficient electron acceptor, a crucial characteristic for the development of materials used in electronics and photonics. researchgate.net While much of the research has historically focused on the 1,2,5- and 1,3,4-isomers, the principles underlying their utility are broadly applicable to the 1,2,3-thiadiazole (B1210528) scaffold.

Applications in Organic Electronic Devices

Thiadiazole derivatives are integral components in the design of materials for organic electronics, including organic field-effect transistors (OFETs) and organic solar cells (OSCs). acs.orgresearchgate.net Their electron-deficient character makes them excellent acceptor units in donor-acceptor (D-A) type semiconducting small molecules and polymers. acs.org For instance, benzo[c] nih.govresearchgate.netchemimpex.comthiadiazole has been successfully used as an acceptor moiety in D-A semiconductors, where it is paired with donor units like 4H-thieno[3,2-b]pyrrole. acs.org The incorporation of the thiadiazole ring helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, which is essential for efficient charge separation and transport in electronic devices. Although specific studies on ethyl 1,2,3-thiadiazole-4-carboxylate in this context are emerging, the fundamental electronic properties of the thiadiazole ring suggest its high potential for creating novel organic semiconductors.

Role in Spintronics Research

The field of spintronics, which utilizes the intrinsic spin of the electron, requires materials where spin states can be controlled and manipulated. Magnetic molecules are of particular interest for these applications. scispace.com Research has shown that the modification of molecular ligands with thiadiazole moieties can significantly influence the magnetic interactions between molecules. In a study involving vanadyl tetrakis(1,2,5-thiadiazole) porphyrazine adsorbed on a gold surface, the reactive thiadiazole units enhanced the intermolecular interactions, leading to complex and site-dependent spin-spin interactions. scispace.com This demonstrates that the thiadiazole ring can be a powerful functional group for tuning the magnetic properties of molecular systems, opening a pathway for derivatives of this compound to be explored as components in future spintronic devices.

Development of Thermally Stable Radical-Anion Salts

A key feature of electron-deficient heterocyclic compounds is their ability to form stable radical anions upon reduction. The 1,2,5-thiadiazole scaffold, for example, can be electrochemically reduced to generate long-lived radical anions. nih.gov The presence of a sulfonyl group, as seen in 1,2,5-thiadiazole 1,1-dioxides, further facilitates the formation of these paramagnetic radical monoanions. mdpi.com These radical anions can be isolated as thermally stable salts, which are crucial building blocks for creating functional molecular magnets and conducting materials. nih.govmdpi.com The stability of these radical species is often enhanced by the delocalization of spin density over an extended aromatic system. mdpi.com This principle of forming stable radical-anion salts from electron-accepting heterocycles is directly applicable to 1,2,3-thiadiazole derivatives.

Formulation of Conducting Charge Transfer Complexes

The design and synthesis of charge-transfer (CT) complexes are of fundamental interest for developing novel materials with applications in electronics and photonics. nih.gov These complexes consist of an electron donor and an electron acceptor molecule. Thiadiazoles, with their electron-deficient nature, are excellent candidates for the acceptor component. Studies on 1,2,5-thiadiazoles have demonstrated their ability to form CT complexes with various donor molecules. nih.gov The properties of these complexes, such as the energy of the CT transition, can be tuned by modifying the donor and acceptor strengths. acs.org The formation of these complexes is characterized by a new absorption band in the UV/Vis spectrum, with λmax values for some 1,2,5-thiadiazole complexes ranging from 517 to 705 nm. nih.gov this compound derivatives can similarly be employed as acceptor units to construct novel CT complexes with tailored electronic and optical properties.

Table 1: Properties of Exemplary Thiadiazole-Based Charge-Transfer (CT) Complexes Data based on research on 1,2,5-thiadiazole derivatives, illustrating the potential for 1,2,3-thiadiazole systems.

| Acceptor (A) Component | Donor (D) Component | CT Band λmax (nm) | Degree of Charge Transfer (e) |

|---|---|---|---|

| 4,6-dinitro-2,1,3-benzothiadiazole | 4-amino-2,1,3-benzothiadiazole | 517-705 | 0.150 |

| nih.govresearchgate.netchemimpex.comthiadiazolo[3,4-c] nih.govresearchgate.netchemimpex.comthiadiazole | 4-amino-2,1,3-benzothiadiazole | 517-705 | Not specified |

| nih.govresearchgate.netchemimpex.comthiadiazolo[3,4-c] nih.govresearchgate.netchemimpex.comthiadiazole | Phenoxatellurine | 517-705 | Not specified |

Integration into Polymer Systems

The incorporation of heterocyclic rings into polymer backbones is a key strategy for developing advanced functional polymers. Research has demonstrated the synthesis of polymers containing 1,2,3-thiadiazole units with polymerizable functionalities in the 4-position. researchgate.net These monomers can be polymerized to create soluble, film-forming materials. A significant feature of these polymers is that the heterocyclic rings remain intact during polymerization, allowing them to be used for subsequent photocrosslinking reactions upon irradiation. researchgate.net This property makes them suitable for applications such as negative photoresists, where exposure to light renders the polymer insoluble. For example, a 1,2,3-thiadiazole monomer has been successfully attached to a polystyrene backbone to create a soluble polymer that becomes insoluble after irradiation. researchgate.net

Utilization as Versatile Ligands in Coordination Chemistry

Thiadiazole derivatives are highly versatile ligands in coordination chemistry due to the presence of multiple heteroatoms (nitrogen and sulfur) that can act as coordination sites for metal ions. researchgate.net The specific isomer of the thiadiazole ring influences its coordination behavior. Derivatives of this compound can act as ligands, with research showing that the 1,2,3-thiadiazole ring can coordinate to the heme iron of cytochrome P450 enzymes. nih.gov

The coordination ability is not limited to biological systems. In synthetic coordination chemistry, thiadiazoles can form stable complexes with a variety of transition metals, such as zinc(II) and copper(II). nih.gov The carboxylate group in this compound provides an additional coordination site, allowing the molecule to act as a bidentate or bridging ligand, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The ability of thiadiazole compounds to act as versatile and polyfunctional heterocyclic ligands is crucial for the construction of metal complexes with applications in catalysis, materials science, and light-emitting diodes (LEDs). researchgate.netresearchgate.net

Development in Agrochemicals and Crop Protection

The 1,2,3-thiadiazole ring is a key structural motif in the development of modern agrochemicals. Derivatives of this compound have been extensively researched for their potential to protect crops from various biotic stresses. These compounds have shown a broad spectrum of biological activities, leading to the development of agents with fungicidal, herbicidal, and insecticidal properties. Furthermore, they are significant in the research of plant activators that induce systemic acquired resistance (SAR), a natural defense mechanism in plants.

Fungicidal, Herbicidal, and Insecticidal Activity

Derivatives of 1,2,3-thiadiazole have demonstrated significant potential across a range of pesticidal applications. Research has shown that these compounds can exhibit broad-spectrum activity against various plant pathogens, insect pests, and weeds.

Fungicidal Activity: The 1,2,3-thiadiazole scaffold is a component of several potent fungicides. mdpi.com Carboxamide derivatives of 1,2,3-thiadiazole have displayed broad-spectrum fungicidal inhibition against a wide array of fungal strains. mdpi.com For instance, one such derivative showed high inhibition rates against multiple fungi, including Alternaria solani (100%), Colletotrichum lagenarium (95%), and Phytophthora infestans (88%). mdpi.com Another study focused on organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates, with a triethyltin-based analogue showing high efficacy against Physalospora piricola and Gibberella zeae. mdpi.com Additionally, new N-acyl-N-arylalanines incorporating a 1,2,3-thiadiazol-5-ylcarbonyl fragment have been synthesized and shown to have moderate antifungal activity against fungi like Botrytis cinerea and Rhizoctonia solani in vitro. nih.gov

Herbicidal Activity: Certain thiadiazole derivatives are used commercially for selective weed control. researchgate.net While much of the commercialized research focuses on 1,3,4-thiadiazole derivatives like buthidiazole and tebuthiuron, the broader class of thiadiazoles is recognized for its herbicidal potential. researchgate.net The mechanism of action for some thiadiazole-based herbicides involves inhibiting photosynthesis and disrupting chloroplast ultrastructure. researchgate.net

Insecticidal Activity: Research into 1,2,3-thiadiazole derivatives has also revealed promising insecticidal properties. mdpi.com N-tert-butyl-N,N'-diacylhydrazines containing the 1,2,3-thiadiazole moiety have shown significant mortality rates against pests like Plutella xylostella L. mdpi.com For example, one derivative demonstrated a 79% mortality rate at a concentration of 200 μg/mL against this pest. mdpi.com Furthermore, 1,2,3-thiadiazole carboxamide analogues based on (E)-β-farnesene have exhibited notable aphicidal activity against Myzus persicae. mdpi.com

| Derivative Type | Activity | Target Organism | Observed Efficacy | Reference |

|---|---|---|---|---|

| 1,2,3-Thiadiazole Carboxamide | Fungicidal | Alternaria solani | 100% Inhibition | mdpi.com |

| 1,2,3-Thiadiazole Carboxamide | Fungicidal | Colletotrichum lagenarium | 95% Inhibition | mdpi.com |

| Triethyltin-based 1,2,3-Thiadiazole Carboxylate | Fungicidal | Physalospora piricola | EC50 = 0.12 μg/mL | mdpi.com |

| N-tert-butyl-N,N'-diacylhydrazine | Insecticidal | Plutella xylostella L. | 79% mortality at 200 μg/mL | mdpi.com |

| (E)-β-farnesene based Carboxamide | Insecticidal (Aphicidal) | Myzus persicae | LC50 = 33.4 μg/mL | mdpi.com |

Plant Activator and Systemic Acquired Resistance (SAR) Inducer Research

Beyond direct pesticidal action, derivatives of this compound are at the forefront of research into plant activators. These compounds can induce a state of heightened defense readiness in plants, known as systemic acquired resistance (SAR), protecting them against a broad spectrum of pathogens, including viruses, fungi, and bacteria. nih.govmdpi.com

A well-known commercial plant activator based on this chemistry is S-methyl benzo mdpi.comnih.govnih.govthiadiazole-7-carbothioate (BTH). nih.govmdpi.com Research has focused on synthesizing novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives to develop even more potent activators. nih.gov Studies have shown that certain fluoro-containing derivatives display excellent SAR-inducing activity against pathogens like Erysiphe cichoracearum and Colletotrichum lagenarium in cucumber. nih.gov Field tests have demonstrated that some of these new compounds are more potent than the commercial standard, BTH, against these pathogens. nih.gov

The evaluation of these compounds involves monitoring the expression of SAR-related marker genes. Application of BTH and its derivatives has been shown to increase the expression of genes associated with both the SA and jasmonic acid (JA) signaling pathways, indicating a complex interaction with the plant's defense networks. mdpi.com The development of these activators represents a novel approach in crop protection, focusing on enhancing the plant's own defense mechanisms rather than directly targeting the pathogen. nih.gov

Research into Corrosion Inhibition Applications

Derivatives of thiadiazole have been recognized for their effectiveness as corrosion inhibitors for various metals, particularly in acidic environments. nih.gov Their efficacy is attributed to the presence of heteroatoms (nitrogen and sulfur) and conjugated double bonds within the molecular structure. nih.gov These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive solution. nih.gov

Research has demonstrated that thiadiazole derivatives can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The adsorption process can involve both physical (electrostatic) and chemical (chemisorption) interactions with the metal surface and generally follows the Langmuir adsorption isotherm. nih.gov

Studies on compounds like 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole have shown high inhibition efficiency for mild steel in sulfuric acid. nih.gov The efficiency of these inhibitors typically increases with their concentration in the corrosive medium. ekb.egresearchgate.net The formation of this protective film is driven by the inhibitor's ability to displace water molecules from the metal surface and create a barrier. cyberleninka.ru The presence of amine and thiazole groups, along with nitrogen, oxygen, and sulfur atoms, contributes significantly to this protective action. ekb.egresearchgate.net

Applications in Dyes and Photographic Materials

The heterocyclic structure of thiadiazoles makes them valuable components in the synthesis of dyes. mdpi.comresearchgate.net Specifically, 1,3,4-thiadiazole derivatives have been used to create azo dyes, which are a major class of disperse dyes used widely in the textile industry. mdpi.com These dyes are synthesized through diazotization-coupling reactions, resulting in compounds with high melting points. mdpi.com

The photochemical properties of 1,2,3-thiadiazole derivatives have also been a subject of study, which is relevant to their potential use in light-sensitive materials. Research on 4-methyl-5-carboethoxy-1,2,3-thiadiazole has explored its photochemical pathways upon UV irradiation. nih.gov These studies, using transient absorption spectroscopies, reveal complex deactivation pathways, including the formation of intermediate species like thiirene and thioketene. nih.gov Understanding these photochemical processes is crucial for the development of materials that respond to light, such as those used in photography or optoelectronics. rsc.org

Biological and Pharmacological Research Endeavors Involving Ethyl 1,2,3 Thiadiazole 4 Carboxylate Derivatives

Exploration of Diverse Pharmacological Activities

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a key pharmacophore in drug discovery. nih.govmdpi.com Its four isomeric forms—1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole—all serve as foundational structures for compounds with a wide spectrum of biological activities. nih.govnih.gov The mesoionic nature of thiadiazoles allows them to cross cellular membranes, enhancing their potential interaction with biological targets. nih.gov Research has particularly focused on the 1,2,3-thiadiazole and 1,3,4-thiadiazole isomers for their promising therapeutic applications. mdpi.comnih.gov

Anticancer and Antitumor Research

The quest for novel anticancer agents has led researchers to investigate various thiadiazole derivatives. The 1,2,3-thiadiazole moiety, in particular, has been incorporated into diverse molecular structures, yielding compounds with significant cytotoxic and antitumor activities. nih.govmdpi.com

Modulation of Key Signaling Pathways (e.g., PTK2/FAK Pathway Inhibition)

While much of the research into thiadiazole's role in signaling pathway modulation has focused on the 1,3,4-thiadiazole isomer, the inhibition of key kinases is a recognized mechanism for the broader thiadiazole class. Studies have identified Focal Adhesion Kinase (FAK), a non-receptor protein tyrosine kinase (PTK2), as a target for some thiadiazole-based compounds. nih.govmdpi.com For instance, certain imidazo[2,1-b] nih.govbepls.comnih.govthiadiazole derivatives have been shown to inhibit FAK phosphorylation. vu.nlresearchgate.net This inhibition is significant as the FAK pathway plays a crucial role in tumorigenesis, cancer progression, and resistance. nih.gov Although specific studies detailing Ethyl 1,2,3-thiadiazole-4-carboxylate derivatives as direct inhibitors of the PTK2/FAK pathway are not extensively documented in the available literature, this remains a plausible and interesting area for future investigation based on the activity of related heterocyclic compounds.

Interference with Nucleic Acid Metabolism and DNA Replication

A primary mechanism contributing to the anticancer potential of thiadiazole derivatives is their structural similarity to naturally occurring nucleobases. The thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids. nih.govnih.govnih.gov This resemblance allows thiadiazole-containing compounds to interfere with processes related to DNA replication and nucleic acid metabolism. nih.govnih.gov This antimetabolite activity can disrupt the proliferation of rapidly dividing cancer cells. While this principle is well-documented for 1,3,4-thiadiazole derivatives, it provides a strong rationale for the investigation of 1,2,3-thiadiazole derivatives as anticancer agents. nih.govnih.gov

Preclinical Efficacy and Toxicity Profiling

Preclinical studies have demonstrated the tangible antitumor effects of 1,2,3-thiadiazole derivatives. A notable example involves a series of d-ring fused 1,2,3-thiadiazole derivatives of dehydroepiandrosterone (DHEA). Several of these compounds exhibited potent antitumor activity against the human breast cancer T47D cell line, with IC50 values comparable to the standard chemotherapeutic drug, adriamycin. nih.gov One compound from this series also showed considerable selectivity towards the T47D cancer cells and significantly inhibited tumor growth and metastatic ability in T47D xenograft models. nih.gov

Another study evaluated pyrazole oxime compounds bearing a 1,2,3-thiadiazole ring against a panel of human cancer cell lines, including pancreatic, hepatocarcinoma, colon, and gastric cancer cells. The most potent compounds in this series featured a methyl substituent at position 4 of the thiadiazole ring. nih.gov Generally, the thiadiazole ring system is reported to have low toxicity in higher vertebrates, which supports its potential as a scaffold for developing safer chemotherapeutic agents. rsc.org

| Compound Type | Cancer Cell Line | Reported IC50 Value (μM) | Reference Compound | Reference IC50 Value (μM) |

|---|---|---|---|---|

| DHEA Derivative 22 | T47D (Breast Cancer) | 0.042 - 0.058 | Adriamycin | 0.04 |

| DHEA Derivative 23 | T47D (Breast Cancer) | 0.042 - 0.058 | Adriamycin | 0.04 |

| DHEA Derivative 25 | T47D (Breast Cancer) | 0.042 - 0.058 | Adriamycin | 0.04 |

| Pyrazole Oxime Derivative 8e | Panc-1, Huh-7, HCT-116, SGC-7901 | Potent Activity Reported | Not Specified | Not Specified |

| Pyrazole Oxime Derivative 8l | Panc-1, Huh-7, HCT-116, SGC-7901 | Potent Activity Reported | Not Specified | Not Specified |

Antimicrobial Research

In addition to anticancer applications, the thiadiazole scaffold is a cornerstone in the development of new antimicrobial agents. The rise of drug-resistant pathogens necessitates the exploration of novel chemical entities, and thiadiazole derivatives have shown considerable promise in this area. nih.gov

Antibacterial Spectrum and Efficacy

Research into the antibacterial properties of thiadiazoles has been extensive, although much of the published work focuses on the 1,3,4-thiadiazole isomer. These studies reveal a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

For example, newly synthesized 1,3,4-thiadiazole derivatives were screened against a wide range of bacteria and showed inhibitory effects against Klebsiella pneumoniae, Staphylococcus hominis, Staphylococcus epidermidis, and alpha Streptococcus haemolyticus. rsc.org Other research has demonstrated the activity of various imidazo-thiadiazole derivatives against pathogens like Shigella flexneri and Staphylococcus aureus. rsc.org While specific studies on the antibacterial spectrum of this compound derivatives are less common in the reviewed literature, the established bioactivity of the broader thiadiazole family provides a strong foundation for their potential in this field.

| Compound Type | Bacterial Strain | Activity Noted |

|---|---|---|

| Methoxy cinnamic acid/phenylthiosemicarbazide derivatives | Klebsiella pneumoniae | Inhibitory effect rsc.org |

| Methoxy cinnamic acid/phenylthiosemicarbazide derivatives | Staphylococcus hominis | Inhibitory effect rsc.org |

| Methoxy cinnamic acid/phenylthiosemicarbazide derivatives | Staphylococcus epidermidis | Inhibitory effect rsc.org |

| Methoxy cinnamic acid/phenylthiosemicarbazide derivatives | alpha Streptococcus haemolyticus | Inhibitory effect rsc.org |

| Imidazo-thiadiazole derivatives | Shigella flexneri | Active rsc.org |

| Imidazo-thiadiazole derivatives | Staphylococcus aureus | Active rsc.org |

Antifungal Efficacy and Mechanism of Action of this compound Derivatives

Derivatives of 1,2,3-thiadiazole have been a subject of significant research due to their potential as antifungal agents. These compounds have demonstrated a broad spectrum of activity against various fungal pathogens, including clinically relevant species. The structural scaffold of thiadiazole is considered a bioisostere of triazole and imidazole, which are key components of many established azole antifungal drugs. mdpi.com This has prompted extensive investigation into the antifungal properties of various thiadiazole derivatives.

Research has shown that certain 1,3,4-thiadiazole derivatives exhibit potent antifungal effects. For instance, a series of newly synthesized 1,3,4-thiadiazole derivatives were evaluated against eight Candida species, with some compounds displaying very notable antifungal effects. mdpi.comdntb.gov.ua Specifically, a compound bearing a 2,4-dichlorophenyl group was identified as the most active in the series against Candida albicans ATCC 10231. mdpi.com Another derivative with a 2,4-difluorophenyl group also showed significant activity against several Candida strains. mdpi.com Furthermore, some synthesized compounds have shown promising activity against fungal species like Rhizopus microspores, Mucor racemosus, Lichtheimia corymbifera, and Syncephalastrum racemosum. dntb.gov.ua

The proposed mechanism of action for the antifungal activity of these thiadiazole derivatives often involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane. mdpi.comdntb.gov.ua Azole antifungals, both imidazoles and triazoles, function by inhibiting the enzyme cytochrome P450 14-α-demethylase, which is essential for the conversion of lanosterol to ergosterol. mdpi.com It is believed that thiadiazole derivatives may act in a similar manner. mdpi.com Studies have supported this hypothesis through ergosterol quantification assays and molecular docking studies, which suggest that these compounds can interact with and inhibit the fungal 14-α-sterol demethylase enzyme. mdpi.comdntb.gov.ua The fungicidal activity of some derivatives has also been noted, indicating their ability to not only inhibit fungal growth but also to kill the fungal cells. nih.gov

Table 1: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 1,3,4-thiadiazole derivative with 2,4-dichlorophenyl group | Candida albicans ATCC 10231 | Most active in the series | mdpi.com |

| 1,3,4-thiadiazole derivative with 2,4-difluorophenyl group | Candida albicans ATCC 10231, C. crusei ATCC 6528, C. famata | Good activity | mdpi.com |

| PTDz-Cs derivative | Rhizopus microspores, Mucor racemosus, Lichtheimia corymbifera, Syncephalastrum racemosum | Potential activity with significant inhibition zones | dntb.gov.ua |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | C. albicans and non-albicans Candida species, Aspergillus, Trichophyton | Wide range of antifungal activity, fungicidal | nih.gov |

Antiviral Activity and Therapeutic Potential of this compound Derivatives

The 1,2,3-thiadiazole nucleus is a key structural motif in a variety of compounds that have demonstrated significant antiviral properties. nih.gov As a bioisostere of pyrimidine, a fundamental component of nucleic acids, the thiadiazole ring is thought to contribute to the antiviral efficacy of its derivatives. nih.gov Research has explored the activity of these compounds against a range of viruses, revealing their potential in the development of new antiviral therapies. arkat-usa.org

Studies have shown that derivatives of 1,3,4-thiadiazole can exhibit activity against several types of viruses. For instance, a series of pyrrolyl-1,3,4-thiadiazole derivatives has been synthesized and found to be active against the West Nile virus and Dengue virus. arkat-usa.org In the context of human immunodeficiency virus (HIV), certain 1,3,4-thiadiazole derivatives have emerged as promising anti-HIV-1 agents without showing signs of in vitro cytotoxicity. arkat-usa.org The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the phenyl ring of some 2-amino-1,3,4-thiadiazole derivatives has been observed to enhance their anti-HIV-1 activity. nih.gov

Furthermore, the antiviral activity of thiadiazole derivatives extends to plant viruses as well. A series of benzothiazole derivatives carrying a 1,3,4-thiadiazole moiety displayed good antivirus activity against the tobacco mosaic virus. arkat-usa.org Similarly, novel myricetin derivatives linked to 1,3,4-thiadiazole species have also shown potential in combating this plant virus. arkat-usa.org Other studies have reported the in vitro activity of certain 1,3,4-thiadiazole derivatives against herpes simplex-2 virus and in vivo activity against neurovaccinia virus in mice. arkat-usa.org

Table 2: Antiviral Activity of Selected Thiadiazole Derivatives

| Compound Series | Target Virus | Key Findings | Reference |

|---|---|---|---|

| Pyrrolyl-1,3,4-thiadiazole derivatives | West Nile virus, Dengue virus | Showed antiviral activity. | arkat-usa.org |

| 1,3,4-thiadiazole derivatives | Human Immunodeficiency Virus-1 (HIV-1) | Promising anti-HIV-1 agents with no in vitro cytotoxicity. | arkat-usa.org |

| 2-amino-1,3,4-thiadiazole derivatives with electron-withdrawing groups | Human Immunodeficiency Virus-1 (HIV-1) | Enhanced antiviral activity. | nih.gov |

| Benzothiazole derivatives with a 1,3,4-thiadiazole moiety | Tobacco mosaic virus | Exhibited good antivirus activity. | arkat-usa.org |

| Myricetin derivatives linked to 1,3,4-thiadiazole | Tobacco mosaic virus | Showed potential antiviral activity. | arkat-usa.org |

| 1,3,4-thiadiazole derivatives | Herpes simplex-2, Neurovaccinia virus | Active in vitro against herpes simplex-2 and in vivo against neurovaccinia. | arkat-usa.org |

Antiparasitic and Antimalarial Investigations

Derivatives of thiadiazole have been investigated for their potential as antiparasitic and antimalarial agents. Research in this area has shown that these heterocyclic compounds can exhibit activity against a variety of parasites. For example, a series of 1,3,4-thiadiazoles were synthesized and evaluated as anti-Toxoplasma gondii agents, demonstrating potent antiparasitic activity in vitro. nih.gov In an in vivo study using a mouse model infected with the acute RH strain of T. gondii, certain tris-1,3,4-thiadiazole derivatives showed a significant reduction in the parasite count in brain, liver, and spleen tissues. nih.gov

In the realm of antimalarial research, while much of the focus has been on 1,2,3-triazoles, the broader class of azole-containing compounds, which includes thiadiazoles, has been of interest. Prenyl-1,2,3-triazoles, for instance, have been prepared and tested against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Several of these analogs displayed antimalarial activity with IC50 values below 10 μM, and some were identified as promising antimalarial drug leads with IC50 values below 3.0 μM for both strains. nih.gov

Furthermore, the antiparasitic activity of these compounds has been explored against other parasites as well. For instance, some prenyl 1,2,3-triazoles have shown activity against Leishmania donovani, the causative agent for visceral leishmaniasis. nih.gov These findings underscore the potential of thiadiazole and related triazole derivatives as a scaffold for the development of new antiparasitic and antimalarial drugs.

Table 3: Antiparasitic and Antimalarial Activity of Selected Thiadiazole and Triazole Derivatives

| Compound Series | Target Parasite | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazoles | Toxoplasma gondii | Potent antiparasitic activity in vitro. | nih.gov |

| Tris-1,3,4-thiadiazole derivatives | Toxoplasma gondii (in vivo) | Significant reduction in parasite count in brain, liver, and spleen. | nih.gov |

| Prenyl-1,2,3-triazoles | Plasmodium falciparum (chloroquine-sensitive and -resistant) | Several analogs with IC50 values below 10 μM; some identified as promising drug leads with IC50 < 3.0 μM. | nih.gov |

| Prenyl 1,2,3-triazoles | Leishmania donovani | Showed activity against the parasite. | nih.gov |

Central Nervous System (CNS) Modulating Activities

The thiadiazole scaffold has garnered considerable attention for its potential to modulate the central nervous system (CNS), with various derivatives exhibiting a range of pharmacological effects including anticonvulsant, antidepressant, anxiolytic, analgesic, and sedative properties. nih.govresearchgate.net The sulfur atom within the thiadiazole ring is believed to enhance liposolubility, a crucial factor for compounds targeting the CNS. nih.gov

Anticonvulsant Properties

A significant body of research has been dedicated to exploring the anticonvulsant potential of 1,3,4-thiadiazole derivatives. researchgate.netfrontiersin.orgnih.gov These compounds have been evaluated in various in vivo models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. frontiersin.orgnih.govnih.gov

Several studies have identified 1,3,4-thiadiazole derivatives with notable anticonvulsant activity. frontiersin.orgnih.gov For example, a series of 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were synthesized and tested, with some compounds showing activity in one or more anticonvulsant test models. nih.gov Another study on novel substituted 1,3,4-thiadiazole derivatives found that several compounds exhibited good anticonvulsant activity, with two compounds in particular showing the highest efficacy in both MES and sc-PTZ models, comparable to standard drugs like sodium valproate and acetazolamide, and without signs of neurotoxicity. nih.gov The mechanism of action for the anticonvulsant effects of some 1,3,4-thiadiazole derivatives is thought to involve the inhibition of human carbonic anhydrase (CA) isoforms II and IX. nih.gov

Table 4: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Series | Anticonvulsant Model | Key Findings | Reference |

|---|---|---|---|

| 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | MES, scPTZ | Some compounds showed anticonvulsant activity. | nih.gov |

| Substituted 1,3,4-thiadiazole derivatives | MES, scPTZ | Two compounds showed the highest anticonvulsant activity, comparable to standard drugs, with no neurotoxicity. | nih.gov |

| 1,2,4-triazole-1,3,4-thiadiazoles substituted amino derivatives | scPTZ, MES | Three compounds were found to be highly potent. | frontiersin.orgnih.gov |

| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | PTZ, MES | Showed good activity with significant inhibition. | frontiersin.orgnih.gov |

Antidepressant and Anxiolytic Effects

The potential of thiadiazole derivatives as antidepressant and anxiolytic agents has been a focus of pharmacological research. mdpi.comnih.gov Several studies have demonstrated that compounds incorporating the 1,3,4-thiadiazole ring can exhibit significant antidepressant-like and anxiolytic activities in preclinical models. mdpi.comresearchgate.netacs.org

In one study, a series of novel thiadiazole derivatives were synthesized and screened for their antidepressant effects using in vivo tests. Several of these compounds were found to possess notable antidepressant-like activities. mdpi.com Another research effort focused on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, which were found to have marked antidepressant and anxiolytic properties, with efficacy comparable to the reference drugs imipramine and diazepam. nih.govacs.org One particular compound from this series was identified as a very promising candidate, displaying a mixed antidepressant-anxiolytic activity profile. nih.gov The anxiolytic activity of these compounds has been evaluated using models such as the elevated plus-maze and the light-dark box test. researchgate.net

Table 5: Antidepressant and Anxiolytic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Series | Pharmacological Activity | Key Findings | Reference |

|---|---|---|---|

| Novel thiadiazole derivatives | Antidepressant-like | Several compounds possessed notable antidepressant-like activities. | mdpi.com |

| 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives | Antidepressant and Anxiolytic | Marked properties comparable in efficiency to imipramine and diazepam. | nih.govacs.org |

| Specific 2-amino-5-sulfanyl-1,3,4-thiadiazole derivative (3k) | Mixed Antidepressant-Anxiolytic | Identified as a very promising compound. | nih.gov |

| 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives | Anxiolytic | Showed activity in elevated plus-maze and light-dark box models. | researchgate.net |

Analgesic and Sedative Properties

Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their potential analgesic and sedative effects. nih.govnih.gov Research has indicated that these compounds can modulate nociceptive pathways in the nervous system. nih.gov

In one study, new 1,3,4-thiadiazole derivatives were investigated for their antinociceptive effects using various animal models, including the tail-clip, hot-plate, and acetic acid-induced writhing tests. nih.gov The results showed that several of the synthesized compounds increased the reaction times of mice in the hot-plate and tail-clip tests, suggesting a centrally mediated antinociceptive activity. nih.gov Additionally, some compounds significantly decreased the number of writhing behaviors, indicating a peripherally mediated antinociceptive effect. nih.gov Another study on two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides found that all the new compounds possessed good analgesic action in the acetic acid writhing test. nih.gov

Regarding sedative properties, some studies have noted that certain 1,3,4-thiadiazole derivatives exhibit sedative-hypnotic activity. nih.gov For instance, in a study of 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones, most of the synthesized compounds exhibited significant sedative-hypnotic activity as determined by an actophotometer screen. nih.gov However, it is also important to distinguish specific antinociceptive effects from non-specific sedative or motor impairment effects, and some studies have used activity cage tests to assess locomotor activity. nih.gov

Table 6: Analgesic and Sedative Properties of Selected 1,3,4-Thiadiazole Derivatives

| Compound Series | Pharmacological Activity | Key Findings | Reference |

|---|---|---|---|

| New 1,3,4-thiadiazole derivatives | Antinociceptive (central and peripheral) | Increased reaction times in hot-plate and tail-clip tests; decreased writhing behavior. | nih.gov |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Analgesic | All compounds possessed good antalgic action in the acetic acid writhing test. | nih.gov |

| 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | Sedative-hypnotic | Most compounds exhibited significant sedative-hypnotic activity. | nih.gov |

Anti-inflammatory Research and Therapeutic Implications

The 1,2,3-thiadiazole scaffold is recognized as a valuable pharmacophore in the discovery of new anti-inflammatory agents. mdpi.com While much of the research in the broader thiadiazole class has focused on the 1,3,4-isomer, the 1,2,3-thiadiazole core has also been incorporated into molecules designed to exhibit anti-inflammatory effects. mdpi.comijpsdronline.comresearchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used but can have significant side effects, prompting the search for new compounds with improved safety profiles. nih.govdntb.gov.ua

Research into related heterocyclic systems, such as 1,3,4-thiadiazole derivatives, has shown that these compounds can exhibit potent anti-inflammatory activity, often comparable to standard drugs like diclofenac. ijpsdronline.comnih.gov For instance, a series of 2,6-diaryl-imidazo[2,1-b] mdpi.comresearchgate.netnih.govthiadiazole derivatives were synthesized and evaluated in vivo, with some compounds showing better anti-inflammatory activity than diclofenac in carrageenan-induced rat paw edema tests. nih.govdntb.gov.ua Molecular docking studies suggested that these activities could be due to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov The development of thiadiazole derivatives without the acidic carboxylic group found in many traditional NSAIDs is a strategy aimed at reducing gastrointestinal side effects. ejbps.com

Table 1: Examples of Anti-inflammatory Activity in Thiadiazole Derivatives

| Compound Class | Biological Activity Noted | Mechanism/Target (if suggested) | Reference |

|---|---|---|---|

| 2,6-diaryl-imidazo[2,1-b] mdpi.comresearchgate.netnih.govthiadiazoles | Significant in vivo anti-inflammatory and analgesic activity. Some compounds more potent than diclofenac. | Inhibition of COX-1 and COX-2 enzymes. | nih.govdntb.gov.ua |

| Novel 1,3,4-thiadiazole derivatives | Prominent anti-inflammatory activity in carrageenan-induced rat paw edema model. | Not specified, but noted to be devoid of gastrointestinal toxicities. | ijpsdronline.com |

| General 1,2,3-Thiadiazole Scaffolds | Recognized as a core structure for compounds with anti-inflammatory properties. | General anti-inflammatory pathways. | mdpi.com |

Antioxidant Activity and Oxidative Stability Studies

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. mdpi.com This has driven research into novel antioxidant compounds. Derivatives of thiadiazoles have been identified as possessing significant antioxidant potential. mdpi.comnih.gov

Studies on various 1,3,4-thiadiazole derivatives have demonstrated their capacity as potent antioxidants. For example, a series of 1,3,4-thiadiazole linked 4-thiazolidinone derivatives were synthesized and tested for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.net Several of these compounds exhibited promising antioxidant activity, with IC50 values lower than the standard reference, ascorbic acid. researchgate.netresearchgate.net Structure-activity relationship studies revealed that substitutions on the phenyl ring, such as para-substituted halogen and hydroxy groups, contributed to this remarkable antioxidant potential. nih.gov The 1,2,3-thiadiazole scaffold is also among those investigated for antioxidant properties. mdpi.com

Table 2: Antioxidant Activity of Selected Thiadiazole Derivatives

| Compound Series | Assay Method | Key Finding | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole linked 4-thiazolidinone derivatives (TZD 3, TZD 5) | DPPH radical scavenging | Showed potent activity with IC50 values of 28.00 µM and 27.50 µM, respectively, compared to ascorbic acid (29.2 µM). | researchgate.netresearchgate.net |

| Thiazolidin-4-one analogues with a 1,3,4-thiadiazole moiety (Analogue D-16) | DPPH assay | Identified as the most potent derivative with an IC50 of 22.3 µM. | nih.gov |

Diuretic and Antidiabetic Applications

The thiadiazole nucleus is a versatile pharmacophore that has been explored for both diuretic and antidiabetic activities. mdpi.comnih.govwisdomlib.org

Diuretic Activity: Research into the diuretic potential has largely centered on the 1,3,4-thiadiazole isomer, which forms the core of established carbonic anhydrase inhibitors like acetazolamide. nuph.edu.uanih.gov These drugs function as diuretics by inhibiting the carbonic anhydrase (CA) enzyme in the renal tubules. nih.govnuph.edu.ua Studies have shown that substitutions at the 2nd and 5th positions of the 1,3,4-thiadiazole ring are crucial for diuretic activity. nih.gov For instance, 5-methyl-substituted derivatives of 1,3,4-thiadiazoles demonstrated a significant increase in the excretion of both water and electrolytes in animal models. researchgate.netscispace.com The introduction of bulky N-substituents, however, tends to diminish the inhibitory activity on the CA-II isoenzyme, which is a key target for diuretic compounds. nih.gov

Antidiabetic Activity: The 1,2,3-thiadiazole scaffold has been noted for its potential in developing antidiabetic agents. mdpi.com The broader class of thiadiazole derivatives has been investigated for its ability to interact with various targets relevant to diabetes management, including α-glucosidase, peroxisome proliferator-activated receptors (PPAR), and dipeptidyl peptidase-4 (DPP-4). nih.govnih.gov For example, a novel class of 1,3,4-thiadiazole-bearing Schiff base analogues was designed and evaluated as α-glucosidase inhibitors, with several compounds showing excellent inhibitory activity, far exceeding that of the standard drug, acarbose. nih.gov Another study involving the design and synthesis of thiadiazole derivatives for antidiabetic activity found that certain compounds showed potent effects in alloxan-induced diabetic rat models. researchgate.net

In-depth Structure-Activity Relationship (SAR) Investigations

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of biologically active molecules. uran.uaneliti.com For thiadiazole derivatives, SAR studies have provided valuable insights into how different substituents on the heterocyclic ring influence their pharmacological effects. mdpi.comnih.gov

In the context of anti-inflammatory activity, SAR analysis of 1,3,4-thiadiazole derivatives has shown that the nature and position of substituents on attached aromatic rings are critical. ijpsdronline.com Similarly, for antioxidant activity, studies on thiazolidin-4-one derivatives bearing a 1,3,4-thiadiazole ring revealed that para-substituted halogen and hydroxy groups result in remarkable potential. nih.gov

Regarding diuretic activity, SAR studies on 5-amino-1,3,4-thiadiazole-2-thiol derivatives established a clear relationship between their chemical structure and diuretic action. nuph.edu.ua It was found that 5-methyl-substituted derivatives of 1,3,4-thiadiazoles generally exhibit more significant diuretic activity compared to 5-amino-substituted derivatives. researchgate.netscispace.com Furthermore, the presence of additional substituents on a benzene ring at the 5th position of the 1,3,4-thiadiazole can decrease diuretic activity. nih.gov

Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level

Investigating the mechanism of action at a molecular level is key to understanding how a compound exerts its therapeutic effect. For thiadiazole derivatives, several molecular targets have been identified.

For the anti-inflammatory effects of certain 1,3,4-thiadiazole derivatives, molecular docking studies have pointed towards the inhibition of COX-1 and COX-2 enzymes as a primary mechanism, similar to traditional NSAIDs. nih.gov The diuretic action of 1,3,4-thiadiazole sulfonamides is well-established to occur through the inhibition of carbonic anhydrase isoenzymes in the kidneys. nih.govnuph.edu.ua